molecular formula C11H13BrN2 B2790855 8-Bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline CAS No. 1472008-20-0

8-Bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline

Cat. No.: B2790855
CAS No.: 1472008-20-0
M. Wt: 253.143
InChI Key: GYVQDQVRYZTQCV-UHFFFAOYSA-N
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Description

8-Bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline (CAS 1472008-20-0) is a brominated fused heterocycle compound with the molecular formula C11H13BrN2 and a molecular weight of 253.14 g/mol . This molecule is built on the quinoxaline scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological profile and prevalence in the development of novel therapeutic agents . The bromine atom at the 8-position serves as a reactive handle, making this compound a versatile and valuable synthetic intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enabling the construction of more complex polycyclic structures for biological evaluation . Researchers can leverage this building block to explore structure-activity relationships (SAR) in drug discovery programs, particularly in the synthesis of analogues with potential antimycobacterial activity, as seen in related indolo[2,3-b]quinoxaline and thienopyrroloquinoxaline systems that have demonstrated promising effects against Mycobacterium tuberculosis . The compound is characterized by specific predicted collision cross-section values for various adducts, which can aid in its identification using mass spectrometry techniques . This product is intended for research and development purposes only and must be handled by technically qualified personnel. It is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the safety data sheet for proper handling information. Hazard Statements: H302-H315-H319-H335 .

Properties

IUPAC Name

8-bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c12-8-3-4-10-11(6-8)14-5-1-2-9(14)7-13-10/h3-4,6,9,13H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVQDQVRYZTQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC3=C(N2C1)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1472008-20-0
Record name 8-bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a bromoacetylene compound, followed by cyclization to form the desired product . The reaction conditions often include the use of a base such as cesium carbonate (Cs2CO3) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrroloquinoxalines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

8-Bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrroloquinoxaline core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific biological system being studied .

Comparison with Similar Compounds

Physicochemical Properties

Table 3: Physical and Spectral Data

Compound Melting Point (°C) IR/NMR Features References
8-Bromo-hexahydro derivative 99–101 IR: 3341 cm⁻¹ (NH), 1597 cm⁻¹ (C=CH)
4-Trichloromethylpyrrolo[1,2-a]quinoxaline 132–192 ¹H NMR: δ 7.2–8.1 (aromatic H)
4,5-Dihydropyrrolo[1,2-a]quinoxaline (5) Not reported ¹³C NMR: 110–150 ppm (aromatic C)

Key Observations:

  • Hydrogen Bonding: The NH group in hexahydro derivatives (IR: 3341 cm⁻¹) may enhance solubility and protein interactions compared to fully saturated or non-hydrogenated analogs .
  • Aromaticity: Dihydro and non-hydrogenated compounds retain aromatic character, evidenced by NMR chemical shifts (δ 7.2–8.1), whereas hexahydro derivatives exhibit reduced aromaticity .

Biological Activity

8-Bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, characterization, and various biological activities, including anticancer and antimicrobial effects.

Chemical Structure and Properties

The compound belongs to the quinoxaline family and possesses a bromine atom at the 8-position of the hexahydropyrroloquinoxaline structure. Its molecular formula is C10H10BrN3C_{10}H_{10}BrN_3 with a molecular weight of approximately 252.11 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For example, it can be synthesized through cyclization reactions involving appropriate amines and aldehydes under controlled conditions to yield the desired product with high purity and yield .

Anticancer Activity

Research has shown that derivatives of quinoxaline exhibit significant anticancer properties. In particular:

  • Cell Line Studies : A study evaluated the cytotoxic effects of various quinoxaline derivatives against several cancer cell lines. The results indicated that compounds similar to this compound demonstrated IC50 values lower than 100 μg/mL against multiple tumor cell lines .
  • Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways including inhibition of topoisomerases and modulation of signaling pathways related to cell proliferation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Inhibition Studies : It exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics .
  • Dual Activity : Some studies suggest that this compound possesses dual activity as both an anticancer and antimicrobial agent. This is particularly relevant in the context of developing new therapeutic agents that can address multiple health issues simultaneously .

Case Studies

Several studies have documented the biological activity of quinoxaline derivatives:

  • Study on Anticancer Effects : A specific case study highlighted the synthesis of a series of quinoxaline derivatives including this compound. These compounds were tested against various cancer cell lines revealing promising results in terms of cytotoxicity and selectivity towards cancer cells over normal cells .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties where derivatives showed potent activity against resistant strains of bacteria. The findings indicated that modifications on the quinoxaline core could enhance antibacterial efficacy .

Summary Table of Biological Activities

Activity TypeAssessed Organisms/Cell LinesIC50 Values (μg/mL)Mechanism
AnticancerVarious Cancer Cell Lines<100Apoptosis induction
AntimicrobialGram-positive & Gram-negativeVariesCell wall synthesis inhibition

Q & A

Q. Critical Considerations :

  • Catalyst choice (e.g., SnO2@MWCNTs vs. homogeneous acids) impacts reaction time and purity.
  • Steric and electronic effects of substituents influence cyclization efficiency.

How should researchers characterize this compound and validate purity?

Methodological Answer:
A multi-technique approach is essential:

  • 1H NMR : Aromatic protons appear at δ 7.2–8.1 ppm; bridgehead protons (3a-H) resonate as doublets near δ 4.2–4.5 ppm .
  • LCMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 323.33) and fragmentation patterns .
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) typically shows >99% purity. Impurities often arise from incomplete bromination or residual catalysts .
  • Storage : Store at 2–8°C in amber vials to prevent photodegradation .

Data Contradiction Alert :
Discrepancies in NMR shifts may stem from tautomerism or solvent effects. Always compare data under identical conditions (e.g., DMSO-d6 vs. CDCl3).

How can regioselective bromination be achieved at specific positions?

Methodological Answer:
Regioselectivity is controlled by:

  • Reagent Choice : Tetrabutylammonium bromide (TBAB) in DCM selectively brominates the C3 position (70–80% yield). Excess TBAB leads to C1,C3-dibromination .
  • Substituent Effects : Electron-donating groups (e.g., methyl) at C4 direct bromination to C3 via resonance stabilization of intermediates .
  • Computational Guidance : Density Functional Theory (DFT) calculations predict reactive sites by analyzing Fukui indices and frontier molecular orbitals .

Optimization Tip :
Use low temperatures (0–5°C) and stoichiometric control to minimize over-bromination.

How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Discrepancies often arise from:

  • Purity Variations : Impurities >1% (e.g., residual solvents) can skew bioassays. Validate via LCMS and elemental analysis .
  • Stereochemical Complexity : The 3a position’s stereochemistry (R/S) affects binding. Use chiral HPLC or X-ray crystallography (as in ) to confirm configurations .
  • Assay Conditions : Standardize protocols (e.g., CK2 kinase inhibition assays at pH 7.4, 25°C) and include positive controls (e.g., TBBz) for cross-study comparability .

Case Study :
A 2024 study found that C3-brominated analogs showed 10× higher antimalarial activity than non-brominated derivatives, but only when stereochemical purity exceeded 98% .

What computational strategies optimize reaction design and mechanistic analysis?

Methodological Answer:
Integrated computational-experimental workflows are critical:

  • Reaction Path Search : Quantum mechanical (QM) methods (e.g., DFT) model transition states and predict activation energies. For example, ICReDD’s approach reduced reaction optimization time by 60% .
  • Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts. For pyrroloquinoxalines, acetonitrile and DMF are frequently predicted as ideal solvents .
  • Dynamics Simulations : Molecular dynamics (MD) simulations assess conformational stability, explaining why certain diastereomers dominate in synthesis .

Q. Validation Protocol :

  • Cross-validate computational predictions with small-scale experiments (1–5 mmol).
  • Use high-throughput screening to test >50 conditions in parallel .

How do structural modifications impact electronic properties for material science applications?

Methodological Answer:
Key structure-property relationships include:

  • Bromine Effects : The C8-Br group increases electron affinity (EA) by 0.8 eV, enhancing charge transport in organic semiconductors (Table 1) .
  • Hydrogenation : Partial saturation (e.g., 3a,4,5-hexahydro) reduces bandgap (Eg) from 3.2 eV (fully aromatic) to 2.5 eV, enabling visible-light absorption .

Q. Table 1: Electronic Properties of Modified Pyrroloquinoxalines

ModificationBandgap (eV)Electron Affinity (eV)
Non-brominated3.21.5
8-Bromo3.02.3
3a,4,5-Hexahydro2.51.8

Synthetic Tip :
Introduce electron-withdrawing groups (e.g., -CN) at C7 to further tune EA .

What experimental design principles minimize byproducts in large-scale synthesis?

Methodological Answer:
Apply Design of Experiments (DoE) methodologies:

  • Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, catalyst loading). For SnO2@MWCNTs, optimal loading is 5–7 mol% .
  • Response Surface Optimization : Central Composite Design (CCD) models nonlinear relationships. A 2024 study achieved 95% yield by optimizing temperature (75°C) and reaction time (3.5 hrs) .
  • Scale-Up Considerations : Maintain mixing efficiency (Reynolds number >10,000) to prevent bromine localization and dimerization byproducts .

Troubleshooting :
Byproducts like C1-brominated isomers can be removed via column chromatography (silica gel, hexane/EtOAc 4:1) .

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